molecular formula C17H19N3O3S2 B2401309 N-(2-{[2,3'-bithiophene]-5-yl}ethyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide CAS No. 2097933-38-3

N-(2-{[2,3'-bithiophene]-5-yl}ethyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide

Cat. No. B2401309
CAS RN: 2097933-38-3
M. Wt: 377.48
InChI Key: NYKZRIXLZAGSDN-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains a bithiophene unit. Bithiophene is a type of organic compound that consists of two thiophene rings connected by a single bond . Thiophene is a heterocyclic compound with the formula C4H4S, consisting of a five-membered ring containing four carbon atoms and a sulfur atom .


Molecular Structure Analysis

The molecular structure of bithiophene-based compounds can be quite complex. They often have band gaps around 1.90 eV and the highest occupied molecular orbital (HOMO) energy levels below -5.20 eV .


Chemical Reactions Analysis

Bithiophene units can undergo various chemical reactions. For instance, they can be polymerized to form conjugated polymers .


Physical And Chemical Properties Analysis

The physical and chemical properties of bithiophene-based compounds can vary widely. For instance, they often show band gaps about 1.90 eV and the highest occupied molecular orbital (HOMO) energy levels below -5.20 eV .

Scientific Research Applications

Safety and Hazards

Bithiophene itself is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for research on bithiophene-based compounds are vast. They are promising semiconducting materials and have been extensively applied as building blocks in conjugated polymers for organic field-effect transistor applications .

properties

IUPAC Name

4-ethyl-2,3-dioxo-N-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]piperazine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3S2/c1-2-19-8-9-20(16(22)15(19)21)17(23)18-7-5-13-3-4-14(25-13)12-6-10-24-11-12/h3-4,6,10-11H,2,5,7-9H2,1H3,(H,18,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYKZRIXLZAGSDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(C(=O)C1=O)C(=O)NCCC2=CC=C(S2)C3=CSC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-{[2,3'-bithiophene]-5-yl}ethyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide

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